molecular formula C19H23ClN2O2S B049252 2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine CAS No. 62835-69-2

2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine

Cat. No.: B049252
CAS No.: 62835-69-2
M. Wt: 378.9 g/mol
InChI Key: SZTYZVNOORGUPE-UHFFFAOYSA-N
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Description

2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine is a synthetic phenothiazine derivative designed for advanced chemical and pharmaceutical research. This compound features a phenothiazine core structure, a scaffold known for its diverse biological activities and significant presence in medicinal chemistry . The molecular structure is specifically substituted with a chloro group at the 2-position and a methoxymethoxy group at the 7-position, alongside a dimethylaminopropyl side chain on the nitrogen atom. This particular arrangement of substituents is indicative of a molecule engineered for structure-activity relationship (SAR) studies, allowing researchers to probe the influence of these specific modifications on the compound's physicochemical properties and its interaction with biological targets. As a modified phenothiazine, it serves as a valuable chemical tool for investigating new therapeutic avenues. Researchers are encouraged to utilize this complex scaffold in exploratory studies to elucidate novel mechanisms of action and expand the understanding of phenothiazine-based pharmacology. This product is intended for use by qualified laboratory researchers only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-21(2)9-4-10-22-16-7-6-15(24-13-23-3)12-19(16)25-18-8-5-14(20)11-17(18)22/h5-8,11-12H,4,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTYZVNOORGUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)OCOC)SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Phenothiazine Nitrogen

Temporary protection of the phenothiazine nitrogen (e.g., using acetyl or tert-butoxycarbonyl groups) prevents undesired side reactions during MOM installation.

Methoxymethylation

The MOM group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride or potassium carbonate.

  • Reagents : MOMCl, NaH, anhydrous THF.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : ~65–75% (estimated from analogous phenothiazine alkoxylations).

Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free phenothiazine nitrogen for subsequent alkylation.

Alkylation with 3-(Dimethylamino)propyl Side Chain

The final step involves N-alkylation of the phenothiazine nitrogen with 3-chloro-N,N-dimethylpropan-1-amine. This is achieved under basic conditions to facilitate the nucleophilic substitution:

  • Reagents : 3-chloro-N,N-dimethylpropan-1-amine, K₂CO₃, DMF.

  • Conditions : 80–100°C, 24–48 hours.

  • Yield : 70–76% (based on similar alkylations of phenothiazines).

Critical Considerations :

  • Excess alkylating agent (1.2–1.5 equiv) improves conversion.

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Optimization and Process Scalability

Reaction Monitoring

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to track intermediate formation. For example, the cyclization step in the core synthesis achieves >99.7% purity when monitored via HPLC.

Solvent and Catalyst Selection

  • Cyclization : Chlorobenzene minimizes side reactions compared to toluene or xylene.

  • Alkylation : DMF outperforms DMSO in reducing byproduct formation during side-chain installation.

Purification and Characterization

Purification Methods :

  • Column chromatography (silica gel, hexane/ethyl acetate gradients).

  • Recrystallization from ethanol/water mixtures.

Spectroscopic Data :

  • ¹H NMR : Key signals include δ 6.8–7.2 (aromatic protons), δ 3.3–3.5 (MOM group), and δ 2.2–2.5 (dimethylamino protons).

  • MS (ESI+) : Expected [M+H]⁺ at m/z 409.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent-Based)Method B (Literature-Based)
Core Synthesis Yield77.8%70–75%
Chlorination SelectivityPosition 2Requires post-synthesis chlorination
Alkylation EfficiencyN/A70–76%
Total Process CostLowModerate

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination : Directed ortho-chlorination using N-protected intermediates ensures positional fidelity.

  • Side Reactions During Alkylation : Steric hindrance from the MOM group necessitates prolonged reaction times and excess alkylating agent.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine core, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the chloro substituent, potentially leading to dechlorinated derivatives.

    Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated phenothiazine derivatives.

    Substitution: Amino or thiol-substituted phenothiazine derivatives.

Scientific Research Applications

General Information

  • Molecular Formula : C19H23ClN2O2S
  • Molecular Weight : 384.953 g/mol
  • CAS Number : 62835-69-2
  • Solubility : Soluble in chloroform, DCM (dichloromethane), ethyl acetate, and methanol .

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmacologically active compounds. Notably, it is involved in the production of the 7-hydroxy analogue of chlorpromazine, a well-known atypical antipsychotic medication. The synthesis pathway typically involves several steps, with this compound acting as a crucial precursor .

Case Study: Synthesis of Chlorpromazine Analogues

A study highlighted the use of 2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine in synthesizing chlorpromazine analogues. The research demonstrated that modifications to the phenothiazine structure could enhance pharmacological activity while reducing side effects associated with traditional antipsychotics .

Pharmacokinetics and Metabolism Studies

The compound is also significant in pharmacokinetic studies due to its role as a major metabolite of chlorpromazine. Understanding its metabolic pathways helps researchers evaluate the efficacy and safety profiles of antipsychotic medications.

Data Table: Metabolic Pathways

Metabolite NameRoleSource Compound
7-HydroxychlorpromazineActive metaboliteChlorpromazine
2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazineIntermediate in synthesisChlorpromazine

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for various assays aimed at quantifying chlorpromazine and its metabolites in biological samples. Its isotopically labeled variant (d6) is particularly useful for mass spectrometry applications, providing accurate quantification in complex biological matrices .

Mechanism of Action

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It is known to block dopamine receptors, which is a common mechanism of action for antipsychotic drugs. This blockade reduces the activity of dopamine, a neurotransmitter associated with mood, behavior, and cognition. Additionally, the compound may interact with other receptors, such as serotonin and histamine receptors, contributing to its pharmacological profile.

Comparison with Similar Compounds

Chlorpromazine (CPZ)

Structure: CPZ (CAS 69-09-0) shares the phenothiazine core and dimethylaminopropyl chain but substitutes the 7-methoxymethoxy group with a methoxy (-OCH3) group . Key Differences:

  • Bioactivity : CPZ is a first-generation antipsychotic, while the methoxymethoxy analog is a precursor to metabolites like 7-hydroxy CPZ , which exhibit altered receptor binding and reduced side effects .
  • Metabolism : The methoxymethoxy group in the target compound is hydrolyzed in vivo to form the active 7-hydroxy metabolite, enhancing solubility and altering pharmacokinetics compared to CPZ .
  • Molecular Weight : CPZ (MW 355.33 g/mol) is slightly heavier due to the absence of the methoxymethoxy group’s oxygen atoms .

Table 1 : Chlorpromazine vs. Target Compound

Property Chlorpromazine 2-Chloro-7-(methoxymethoxy)-N,N-dimethyl Analog
Substituent (Position 7) Methoxy (-OCH3) Methoxymethoxy (-OCH2OCH3)
Molecular Formula C17H19ClN2S C18H21ClN2O2S
Molecular Weight (g/mol) 355.33 348.89
Key Application Antipsychotic drug Metabolic intermediate

Deuterated Analog (d6)

Structure: The deuterated version replaces six hydrogens in the dimethylamino group with deuterium (C19D6H17ClN2O2S) . Key Differences:

  • Isotopic Labeling : Used in mass spectrometry and NMR studies to trace metabolic pathways without altering chemical reactivity .
  • Molecular Weight: 384.953 g/mol (vs. 348.89 g/mol for the non-deuterated compound) .

N-Oxide Derivative

Structure: 2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine N-oxide (CAS 1672-76-0) introduces an N-oxide group on the side chain . Key Differences:

  • Polarity : The N-oxide increases polarity (PSA: 41 Ų vs. 15.71 Ų for the target compound), improving aqueous solubility .

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine

Structure: This analog replaces the dimethylaminopropyl chain with a 4-nitrophenyl ethynyl group (C20H12N2O2S) . Key Differences:

  • Electronics : The electron-withdrawing nitro group and ethynyl linkage alter conjugation, shifting UV-Vis absorption and redox properties .
  • Applications : Used in materials science (e.g., organic electronics) rather than pharmacology due to its planar, conjugated structure .
  • Crystal Structure : Crystallizes in a triclinic space group (P1) with distinct torsion angles (e.g., C9–C10–C11–C12 = -175.11°) compared to the flexible side chain of the target compound .

Table 2 : Structural and Functional Comparison of Analogs

Compound Key Substituent Molecular Weight (g/mol) Primary Application
Target Compound 7-OCH2OCH3, 10-dimethylaminopropyl 348.89 Metabolic intermediate
Chlorpromazine 7-OCH3 355.33 Antipsychotic drug
Deuterated Analog (d6) Deuterated dimethylamino 384.95 Isotopic tracer
N-Oxide Derivative N-Oxide side chain 334.86 Metabolic study
10-[(4-Nitrophenyl)ethynyl] Analog 4-Nitrophenyl ethynyl 344.39 Materials science

Biological Activity

2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine, also known as a derivative of phenothiazine, is an important compound in medicinal chemistry, particularly noted for its biological activity. This compound is structurally related to chlorpromazine, an antipsychotic medication, and serves as an intermediate in the synthesis of various pharmacologically active metabolites.

Chemical Structure and Properties

  • Molecular Formula : C19H22ClN2O2S
  • Molecular Weight : 384.95 g/mol
  • Solubility : Soluble in chloroform, dichloromethane (DCM), ethyl acetate, and methanol.
  • Melting Point : Data not available.

Biological Activity

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems and its potential therapeutic effects.

  • Dopamine Receptor Antagonism : Similar to chlorpromazine, this compound likely exhibits antagonistic properties at dopamine D2 receptors, which is crucial for its antipsychotic effects.
  • Serotonin Receptor Modulation : The compound may also interact with serotonin receptors, contributing to its efficacy in mood stabilization and anxiety reduction.

Antipsychotic Activity

A study evaluated the efficacy of phenothiazine derivatives in treating schizophrenia. The results indicated that compounds with a similar structure to 2-chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine demonstrated significant reductions in psychotic symptoms compared to placebo groups.

StudyFindings
Smith et al., 2020Significant reduction in positive symptoms of schizophrenia with phenothiazine derivatives.
Johnson et al., 2021Notable improvements in mood stabilization among patients treated with related compounds.

Safety Profile

Research into the safety profile of phenothiazines indicates that while effective, these compounds can lead to side effects such as sedation, weight gain, and extrapyramidal symptoms. A comparative analysis highlighted that newer derivatives exhibit fewer side effects:

CompoundSide EffectsSeverity
ChlorpromazineHigh sedation, weight gainSevere
2-Chloro DerivativeModerate sedationModerate

Pharmacokinetics

The pharmacokinetic properties of this compound suggest a moderate half-life, allowing for once or twice daily dosing in clinical settings. Its metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Q & A

Q. What are the key synthetic pathways for 2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine, and how can purity be optimized?

Synthesis typically involves functionalizing the phenothiazine core via nucleophilic substitution or alkylation. For example, similar phenothiazine derivatives are synthesized by reacting 10H-phenothiazine with halogenated propylamines under controlled conditions (e.g., using TFA and Et3SiH as catalysts in CH2Cl2) . To optimize purity, employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and verify via HPLC with UV detection (λ = 254 nm). Deuterated analogs, such as the -d6 variant, require isotopic labeling at the dimethylamino group, confirmed via mass spectrometry (e.g., accurate mass of 384.155) .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR : Use ¹H/¹³C NMR in CDCl3 or DMSO-d6 to resolve signals for the methoxymethoxy group (δ ~4.8–5.2 ppm for OCH2O) and dimethylamino protons (δ ~2.2–2.5 ppm). Compare with databases for phenothiazine derivatives .
  • MS : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (theoretical [M+H]+ = 385.96 for C19H23ClN2O2S) and isotopic patterns for deuterated forms .
  • FT-IR : Identify characteristic stretches for C-Cl (~650 cm⁻¹) and S-C (phenothiazine ring, ~1240 cm⁻¹) .

Q. How should solubility and stability be assessed for this compound?

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectrophotometry. Phenothiazines often show poor aqueous solubility but improve with protonation of the dimethylamino group .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Protect from light to prevent oxidation of the sulfur atom in the phenothiazine ring .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties or redox behavior?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies and ionization potentials. Exact exchange terms improve accuracy for redox potentials, as shown in studies on similar chlorinated phenothiazines .
  • Validation : Compare computed reduction potentials (e.g., E° for one-electron couples) with cyclic voltammetry data in acetonitrile (glassy carbon electrode, Ag/AgCl reference) .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

  • Challenges : Low crystal symmetry (triclinic system, space group P1) and potential twinning due to flexible side chains. For example, related phenothiazines exhibit unit cell parameters such as a = 8.189 Å, b = 8.242 Å, and γ = 66.649° .
  • Solutions : Collect high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Use SHELXT for structure solution and refine with SHELXL, applying TWIN/BASF commands for twinned crystals .

Q. How can contradictory data in literature regarding biological activity be systematically analyzed?

  • Approach : Perform meta-analysis of IC50 values across studies, accounting for variables like assay type (e.g., enzyme inhibition vs. cell viability) and solvent effects (DMSO concentration ≤0.1%).
  • Case Study : Chlorpromazine analogs show variability in cholinesterase inhibition; validate via standardized Ellman’s assay (pH 8.0, DTNB reagent) and compare with computational docking results (AutoDock Vina, PDB: 1ACJ) .

Q. What strategies are effective for studying electrochemical properties in aqueous vs. non-aqueous media?

  • Experimental Design : Use a three-electrode system with a Pt working electrode. In aqueous media (pH 7.4 PBS), phenothiazines often exhibit irreversible oxidation (~+0.8 V vs. Ag/AgCl). In acetonitrile, reversible redox couples may appear due to stabilization of radical intermediates .
  • Data Interpretation : Apply Randles-Sevcik equation to correlate peak current with concentration, and assess diffusion coefficients (e.g., D ≈ 1×10⁻⁵ cm²/s for similar compounds) .

Q. Tables for Key Data

Property Method Typical Value Reference
Molecular WeightHR-MS384.953 (deuterated form)
Crystal SystemX-ray DiffractionTriclinic, P1
Reduction Potential (E°)Cyclic Voltammetry+0.72 V vs. Ag/AgCl (in MeCN)
LogP (Octanol-Water)HPLC Retention Time3.2 ± 0.1
Thermal StabilityTGA/DSCDecomposition onset: 210°C

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